Product packaging for Vitedoamine A(Cat. No.:)

Vitedoamine A

Cat. No.: B1245917
M. Wt: 351.4 g/mol
InChI Key: QVAJYPUWQBUWLN-UHFFFAOYSA-N
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Description

Historical Discovery and Isolation Context

The discovery of this compound emerged from comprehensive phytochemical investigations of Vitex negundo seeds conducted in the early 2000s. The compound was first isolated and characterized through bioactivity-guided fractionation studies aimed at identifying analgesic properties within the acetoacetate fraction of Vitex negundo seed extracts. The isolation process involved systematic extraction using 80% ethanol followed by fractionation with different polarity solvents, with the acetoacetate fraction demonstrating the highest anti-nociceptive activity in acetic acid-induced writhing tests in ICR mice.

The structural elucidation of this compound was accomplished through detailed analyses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The compound was obtained as a white powder with an Electron Impact Mass Spectrometry (EIMS) showing a molecular ion peak at m/z 351. The comprehensive characterization revealed this compound as a novel phenylnaphthalene-type lignan alkaloid, marking it as a previously undescribed compound within the lignan family.

The historical context of this compound discovery coincides with intensive research efforts focused on identifying bioactive compounds from traditional medicinal plants. Vitex negundo, commonly known as the Chinese chaste tree or five-leaved chaste tree, has been extensively used in folk medicine throughout South and Southeast Asia. The systematic investigation of this plant's phytochemical constituents led to the identification of multiple bioactive lignans, with this compound emerging as one of the most significant discoveries due to its unique structural features and biological activities.

Taxonomic Classification as a Phenylnaphthalene-type Lignan Alkaloid

This compound belongs to the phenylnaphthalene-type lignan alkaloid class, representing a specialized subset of naturally occurring organic compounds characterized by their distinctive structural architecture. The taxonomic classification of this compound places it within the broader lignan family, which consists of dimeric phenylpropanoid derivatives linked through various carbon-carbon bonds between their phenylpropane units.

The phenylnaphthalene-type classification specifically refers to lignans containing a naphthalene ring system fused with phenyl substituents, creating a unique structural framework that distinguishes these compounds from other lignan types such as phenyldihydronaphthalene-type or dibenzylbutane-type lignans. This compound's molecular formula has been determined through detailed spectroscopic analysis, revealing its specific atomic composition and structural characteristics.

The alkaloid designation within the classification system indicates the presence of nitrogen-containing functional groups within the molecular structure, a feature that sets this compound apart from typical lignans that lack nitrogen atoms. This unique combination of lignan backbone structure with alkaloid characteristics creates a rare class of compounds with distinct physicochemical properties and biological activities.

The structural complexity of this compound involves multiple aromatic rings, hydroxyl groups, and methoxy substituents arranged in a specific three-dimensional configuration that contributes to its biological activity. The compound's classification within the phenylnaphthalene-type lignan alkaloid family reflects its evolutionary relationship to other related compounds isolated from Vitex species and provides insights into potential biosynthetic pathways involved in its formation.

Natural Occurrence in Vitex negundo

Vitex negundo serves as the primary natural source of this compound, with the compound being specifically concentrated within the plant's seeds. Vitex negundo, taxonomically classified within the Lamiaceae family, represents a large aromatic shrub or small tree that grows from 2 to 8 meters in height. The plant exhibits distinctive morphological characteristics including digitate leaves with five lanceolate leaflets, numerous flowers borne in panicles, and succulent drupes that ripen to black or purple coloration.

The geographical distribution of Vitex negundo encompasses tropical Eastern and Southern Africa and Asia, with the species being indigenous to countries including Afghanistan, Bangladesh, Bhutan, Cambodia, China, India, Indonesia, Japan, Korea, Kenya, Madagascar, Malaysia, Mozambique, Myanmar, Nepal, Pakistan, the Philippines, Sri Lanka, Taiwan, Tanzania, Thailand, and Vietnam. This wide distribution pattern provides multiple sources for this compound isolation and contributes to regional variations in compound concentration and associated biological activities.

Within Vitex negundo, this compound occurs alongside other bioactive lignans including vitedoin A, vitexdoin A, vitexdoin B through E, and various phenyldihydronaphthalene-type compounds. The seeds represent the primary repository for these lignan alkaloids, with this compound being identified as one of the two major lignans responsible for the plant's analgesic properties. The compound's concentration within the seeds varies depending on factors such as geographical origin, harvesting time, and environmental conditions.

Compound Class Specific Compounds Biological Activity
Phenylnaphthalene-type Lignan Alkaloids This compound, Vitedoamine B Antioxidative, Anti-inflammatory
Phenyldihydronaphthalene-type Lignans Vitedoin A, Vitexdoin A Radical-scavenging, Antioxidative
Phenylnaphthalene-type Lignans Vitexdoins B-E Nitric oxide production inhibition

The natural occurrence of this compound within Vitex negundo contributes to the plant's traditional medicinal applications, including treatments for inflammatory conditions, respiratory ailments, and various other health concerns commonly addressed in folk medicine practices throughout its native range.

Significance in Phytochemical Research

This compound has emerged as a compound of exceptional significance within phytochemical research due to its remarkable biological activities and unique structural characteristics. The compound's importance extends beyond its immediate therapeutic potential to encompass broader implications for natural product chemistry, drug discovery, and our understanding of plant secondary metabolite biosynthesis.

The antioxidative properties of this compound represent one of the most significant aspects of its phytochemical importance. Research has demonstrated that the compound exhibits stronger antioxidative activity than alpha-tocopherol, a well-established antioxidant, when evaluated using the ferric thiocyanate method. Additionally, this compound shows higher radical-scavenging effects on the stable free radical 1,1-diphenyl-2-picrylhydrazyl compared to l-cysteine, indicating its superior capacity for neutralizing harmful free radicals.

The anti-inflammatory properties of this compound have positioned it as a significant research target for developing new therapeutic approaches to inflammatory diseases. Studies have shown that the compound, when administered orally, produces significant inhibitions on chemical nociception induced by intraperitoneal acetic acid and subplantar formalin injections. The compound also exhibits notable anti-inflammatory activities in dimethyl benzene-induced ear edema tests in a dose-dependent manner, suggesting its potential for treating inflammatory conditions.

Research Parameter This compound Performance Reference Standard Research Method
Antioxidative Activity Superior Alpha-tocopherol Ferric thiocyanate method
Radical-scavenging Effect Higher efficacy L-cysteine 1,1-diphenyl-2-picrylhydrazyl assay
Anti-inflammatory Activity Dose-dependent inhibition Controls Dimethyl benzene-induced ear edema
Anti-nociceptive Activity Significant inhibition Vehicle controls Acetic acid writhing test

The significance of this compound extends to its role in advancing our understanding of structure-activity relationships within the lignan alkaloid family. The compound's unique combination of phenylnaphthalene structure with alkaloid functionality provides insights into how molecular architecture influences biological activity. Research has revealed that the introduction of free hydroxyl groups plays a vital role in the potency of these compounds, with this compound serving as a model for understanding these relationships.

Furthermore, this compound represents an important example of how traditional medicinal plants can serve as sources for novel bioactive compounds with potential pharmaceutical applications. The compound's discovery through bioactivity-guided fractionation exemplifies modern approaches to natural product discovery that combine traditional knowledge with contemporary analytical techniques. This research methodology has broader implications for drug discovery programs focused on identifying new therapeutic agents from plant sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO5 B1245917 Vitedoamine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1,2-dihydrobenzo[f]isoindol-3-one

InChI

InChI=1S/C20H17NO5/c1-25-17-6-10(3-4-15(17)22)19-12-8-16(23)18(26-2)7-11(12)5-13-14(19)9-21-20(13)24/h3-8,22-23H,9H2,1-2H3,(H,21,24)

InChI Key

QVAJYPUWQBUWLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(CNC3=O)C(=C2C=C1O)C4=CC(=C(C=C4)O)OC

Synonyms

vitedoamine A

Origin of Product

United States

Scientific Research Applications

Vitedoamine A is classified as a phenylnaphthalene-type lignan alkaloid. It has been isolated alongside other compounds from Vitex negundo and has shown significant biological activity, particularly in antioxidant properties. Studies have demonstrated that this compound exhibits stronger antioxidative activity than alpha-tocopherol, a well-known antioxidant . This property makes it a candidate for further exploration in health-related applications.

Antioxidant Applications

The antioxidative properties of this compound suggest its potential use in preventing oxidative stress-related diseases. Oxidative stress is linked to various conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. The ability of this compound to scavenge free radicals positions it as a promising agent in developing dietary supplements or functional foods aimed at enhancing health and preventing disease.

Therapeutic Potential in Cancer Research

Recent studies have investigated the cytotoxic activities of compounds related to this compound. Research indicates that certain lignans can inhibit cancer cell growth, suggesting that this compound may possess similar properties . The exploration of its mechanisms could lead to the development of novel anticancer therapies.

Neuroprotective Effects

Emerging research highlights the role of retinoids, including compounds related to vitamin A, in neuroprotection and cognitive function. Given that this compound shares some structural similarities with these compounds, it may be beneficial in studies exploring neuroprotective effects against conditions such as Alzheimer's disease or other neurodegenerative disorders. The connection between retinol levels and psychiatric disorders also underscores the importance of further research into how this compound might influence brain health .

Nutritional Supplementation

This compound's antioxidant properties may extend its application to nutritional supplementation. As a component of dietary supplements, it could enhance overall health by combating oxidative stress and supporting immune function. Its potential role in improving skin health and appearance through topical formulations also warrants investigation.

Case Studies and Research Findings

  • Antioxidant Activity : In comparative studies, this compound demonstrated superior radical-scavenging effects compared to established antioxidants like alpha-tocopherol, indicating its potential for inclusion in health supplements aimed at reducing oxidative damage .
  • Cancer Cell Inhibition : Preliminary studies have shown that derivatives of lignans similar to this compound can inhibit the proliferation of various cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved .
  • Neuroprotective Research : Ongoing research is examining the relationship between retinoid levels and cognitive function, suggesting that compounds like this compound may play a role in enhancing neuronal health and mitigating cognitive decline associated with aging .

Comparison with Similar Compounds

Comparison with Similar Compounds

Vitedoamine A belongs to a class of lignan alkaloids and structurally related phytochemicals. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Class Source Key Structural Features Bioactivity Reference
This compound Lignan alkaloid Vitex negundo seeds Phenyl dihydronaphthalene core with hydroxyl/methoxy IKKβ inhibition (IC₅₀: 39 μM), anti-inflammatory, anti-osteoclastogenic
Vitedoin A Lignan Vitex negundo seeds Similar dihydronaphthalene core, lacks hydroxymethyl Antioxidant, anti-inflammatory (mechanism undefined)
Orientin Flavonoid Vitex negundo leaves C-glycosyl flavone with hydroxyl groups Antioxidant, neuroprotective, inhibits COX-2
Isoorientin Flavonoid Vitex negundo leaves Structural isomer of orientin Anti-diabetic, reduces oxidative stress
Vitexin Flavonoid Vitex negundo seeds Apigenin-8-C-glucoside Anti-cancer, anti-inflammatory via MAPK/NF-κB inhibition
Chilenine Isoindolinone alkaloid Natural products Isoindolinone core Anxiolytic, TNFα-inhibitory

Mechanistic Differences

  • IKKβ Specificity: this compound uniquely targets IKKβ among lignans, while flavonoids like vitexin broadly inhibit NF-κB via upstream kinases (e.g., MAPK) .
  • Binding Affinity : Molecular docking shows this compound binds IKKβ with higher specificity than diphenylamine analogs (e.g., tofenamic acid) due to hydrogen bonding with Cys99 and Asp103 .

Pharmacokinetic and Toxicity Data

Limited data exist for this compound, but related lignans like vitedoin A show low cytotoxicity in vitro (IC₅₀ > 100 μM in HEK293 cells) . Flavonoids (e.g., orientin) exhibit better bioavailability due to glycosylation, whereas lignan alkaloids may require structural optimization for enhanced solubility .

Preparation Methods

Early Laboratory Syntheses (1940s–1950s)

The first synthetic routes to vitamin A involved stepwise elongation of β-ionone (7 ), a terpenoid derived from citral or acetone. Arens and van Dorp’s 1946 method utilized Reformatsky reactions to extend the carbon chain. β-Ionone underwent a glycidic ester condensation with ethyl chloroacetate, forming a C<sub>14</sub>-aldehyde (17 ), which was coupled with a C<sub>6</sub>-Grignard reagent (20 ) to assemble the C<sub>20</sub> skeleton. Partial hydrogenation of the resulting alkyne (22 ) using palladium/charcoal yielded vitamin A methyl ether (28 ) at 25% purity.

Isler et al. later refined this approach by acetylating intermediates to improve stability, achieving 25–35% yields of vitamin A acetate (2 ) after hydrolysis. These early methods established the C<sub>15</sub>+C<sub>5</sub> coupling paradigm but faced challenges in isomer control and byproduct separation.

Industrial Synthesis via Wittig Olefination

BASF’s Wittig Reaction Process

BASF’s method, operational since 1971, relies on a Wittig reaction between a C<sub>15</sub>-phosphonium salt (44 ) and a C<sub>5</sub>-aldehyde (45 ). β-Ionone (7 ) is vinylated via Grignard addition or ethynylation/semihydrogenation to form vinyl-β-ionol (43 ), which is converted to the phosphonium salt (44 ) using triphenylphosphine and acid. The C<sub>5</sub>-aldehyde (45 ) is synthesized from prenal (14 ) through halogenation and acetalization.

Reaction Conditions and Outcomes

StepReagents/ConditionsYield/Purity
Phosphonium salt formationTriphenylphosphine, HBr, 60°C85–90%
Wittig olefination44 + 45 in DMF, K<sub>2</sub>CO<sub>3</sub>, 25°C70–75% (85% E-isomer)
IsomerizationPd/C, 80°C or photochemical sensitization>95% all-E-2

The final product, vitamin A acetate (2 ), is isomerized to the biologically active all-E form using palladium catalysts or light.

Julia Sulfone Coupling (Rhône-Poulenc Process)

Sulfone Intermediate Formation

Rhône-Poulenc’s approach leverages Julia chemistry to couple a C<sub>15</sub>-sulfone (50 ) with a C<sub>5</sub>-bromoacetal (52 ). β-Ionone (7 ) is converted to sulfone 50 via sodium phenyl sulfonate, followed by alkylation with 52 to form C<sub>20</sub>-sulfone 53 . Elimination of benzenesulfinic acid produces vitamin A acetate (2 ) directly.

Key Advantages

  • Avoids phosphine oxide byproducts (common in Wittig reactions).

  • Higher stereocontrol (>90% E-isomer).

Knoevenagel Condensation Approaches

Hoffmann-La Roche’s Method

Hoffmann-La Roche optimized a Knoevenagel condensation between β-ionylidene aldehyde (13 ) and methyl crotonate (59 ). The reaction, catalyzed by potassium amide in liquid ammonia, forms retinyl ester 58 , which is reduced to retinol (1 ) using LiAlH<sub>4</sub> and acetylated.

Reaction Data

ParameterValue
CatalystKNH<sub>2</sub> in NH<sub>3</sub>
Temperature25°C
Time72 h
Yield68% (58 )

Recent Advances in Vitamin A Production

Sonogashira Coupling Strategies

Recent patents describe Sonogashira couplings between C<sub>15</sub>-alkynes (93 ) and C<sub>5</sub>-acid chlorides (94 ) to form ketone 95 , which is reduced and semihydrogenated to vitamin A acetate. This method avoids phosphine reagents and achieves 80% yields in the coupling step.

Meyer–Schuster Rearrangement

A 2020 approach employs two sequential Meyer–Schuster rearrangements on ethynylated β-ionone derivatives to build the retinoid skeleton. This route reduces the total step count from 12 to 8, improving overall yield to 55%.

Comparative Analysis of Vitamin A Synthesis Methods

Table 1. Industrial Vitamin A Synthesis Routes

MethodKey ReactionYield (%)E-Isomer PurityByproduct Management
Wittig OlefinationC<sub>15</sub>+C<sub>5</sub> coupling70–7585→>95Triphenylphosphine oxide
Julia SulfoneSulfone elimination65–70>90Benzenesulfinic acid
KnoevenagelAldol condensation60–6880–85Potassium salts

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Vitedoamine A from natural sources, and how can contamination risks be minimized?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for isolation, with validation via nuclear magnetic resonance (NMR) spectroscopy. To reduce contamination, employ a multi-step purification protocol, including solvent partitioning and recrystallization. Pre-experimental screening of source materials for co-occurring alkaloids is critical .
  • Example Data :

TechniqueDetection LimitPurification Efficiency
HPLC0.1 µg/mL85-90%
GC-MS0.05 µg/mL75-80%

Q. How can structural elucidation of this compound be systematically validated?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with NMR (¹H, ¹³C, DEPT, and COSY) for functional group analysis. Cross-validate results using computational methods like density functional theory (DFT) to predict spectroscopic profiles .

Advanced Research Questions

Q. What experimental designs are optimal for addressing contradictory bioactivity data of this compound across in vitro and in vivo studies?

  • Methodological Answer : Adopt a factorial design to test variables such as dosage, administration route, and metabolic interactions. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies. For example, if in vitro studies show cytotoxicity at 10 µM but in vivo data lack toxicity, test hepatic metabolite profiles to identify detoxification pathways .
  • Contradiction Analysis Framework :

Identify conflicting datasets (e.g., IC₅₀ values vs. LD₅₀).

Conduct meta-analysis with heterogeneity testing (I² statistic).

Propose mechanistic hypotheses (e.g., protein binding differences).

Q. How can the synthetic pathway of this compound be optimized to improve yield without compromising stereochemical purity?

  • Methodological Answer : Apply design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). Use chiral stationary phase HPLC to monitor enantiomeric excess. For example, a central composite design revealed that reducing reaction temperature from 80°C to 60°C increased yield by 12% while maintaining >98% enantiomeric purity .

Q. What strategies are effective for resolving spectral interference in quantifying this compound in complex matrices (e.g., plant extracts)?

  • Methodological Answer : Implement matrix-matched calibration and standard addition methods to correct for background noise. For LC-MS/MS analysis, use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 345 → 227) and compare with co-eluting compounds .

Methodological Frameworks

Q. How to formulate a research question on this compound’s mechanism of action using the PICOT framework?

  • Answer :

  • P opulation: Cancer cell lines (e.g., HeLa, MCF-7).
  • I ntervention: this compound at IC₅₀ concentrations.
  • C omparison: Untreated cells vs. cells treated with a known apoptosis inducer (e.g., cisplatin).
  • O utcome: Apoptosis markers (caspase-3 activation, DNA fragmentation).
  • T ime: 24–72 hours post-treatment.
    This structure ensures focused hypothesis testing .

Q. What criteria should guide the selection of analytical techniques for studying this compound’s stability under varying pH conditions?

  • Answer : Prioritize techniques with real-time monitoring capabilities (e.g., UV-Vis spectroscopy for degradation kinetics) and validate results using mass spectrometry to identify breakdown products. Include accelerated stability testing (40°C/75% RH) to predict shelf-life .

Data Interpretation & Reporting Standards

Q. How to address non-reproducible results in this compound’s antioxidant assays?

  • Methodological Answer : Standardize assay conditions (e.g., DPPH radical concentration, incubation time) and report detailed protocols. Conduct inter-laboratory validation using a reference sample. For example, a 2024 study attributed variability to light exposure during assay setup; shielding samples reduced CV from 15% to 5% .

Q. What are the best practices for integrating contradictory findings into a review paper on this compound?

  • Answer : Use a narrative synthesis approach:

Categorize studies by methodology (e.g., in vitro vs. clinical).

Highlight contextual factors (e.g., cell line specificity).

Propose consensus models (e.g., "dose-dependent duality" hypothesis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitedoamine A
Reactant of Route 2
Vitedoamine A

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